molecular formula C11H15ClN2O B112666 4-Amino-1-benzylpyrrolidin-2-one hydrochloride CAS No. 478832-05-2

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Cat. No.: B112666
CAS No.: 478832-05-2
M. Wt: 226.7 g/mol
InChI Key: BWOHUVMBCGXODG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHUVMBCGXODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594938
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478832-05-2
Record name 2-Pyrrolidinone, 4-amino-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478832-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpyrrolidin-2-one hydrochloride
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Preparation Methods

Method 1: Six-Stage Synthesis via Azide Intermediate

This classical approach involves sequential functionalization of the pyrrolidinone core (Fig. 1).

Stage 1: Formation of 1-R-Benzyl-5-Oxopyrrolidine-3-Carboxylic Acid

Itaconic acid (0.068 mol) reacts with substituted benzylamines (0.068 mol) at 130°C for 3 hours, yielding cyclic amides via dehydration. The reaction is monitored by water evolution, with yields averaging 85–90%.

Stage 2: Esterification

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol, producing methyl esters (4(a–h)) in 78–82% yield.

Stage 3: Reduction to Hydroxymethyl Intermediate

Sodium borohydride (NaBH₄, 0.054 mol) reduces the ester to 4-hydroxymethyl-1-R-benzylpyrrolidine-2-one (5(a–h)) at 20–25°C, achieving 70–75% yield.

Stage 4: Chlorination

Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl derivative (6(a–h)) under reflux (70–80°C, 4 hours), yielding 65–70%.

Stage 5: Azide Formation

Sodium azide (NaN₃, 0.034 mol) substitutes the chloride in dimethylformamide (DMF), forming azides (7(a–h)) at 60°C (yield: 60–68%).

Stage 6: Staudinger Reaction to Amine Hydrochloride

Triphenylphosphine (PPh₃) reduces the azide to the primary amine, followed by HCl treatment to yield 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one hydrochloride (8(a–h)). Final yields range from 50–55%.

Table 1: Method 1 Reaction Conditions and Yields

StageReagentsConditionsYield (%)
1Itaconic acid, benzylamine130°C, 3h85–90
2SOCl₂, methanolReflux78–82
3NaBH₄, methanol20–25°C, 2h70–75
4SOCl₂70–80°C, 4h65–70
5NaN₃, DMF60°C60–68
6PPh₃, HClRT, 3h50–55

Method 2: Four-Stage Synthesis Avoiding Sodium Azide

To mitigate hazards associated with NaN₃, Method 2 condenses the synthesis into four stages (Fig. 2).

Stage 1: Cyclization to Pyrrolidinone Carboxylic Acid

Itaconic acid and benzylamine undergo cyclization in toluene under Dean-Stark conditions (5–6 hours), yielding 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid (3(a–h)).

Stage 2: Direct Reduction to Aminomethyl Intermediate

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-aminomethyl-1-R-benzylpyrrolidine-2-one in tetrahydrofuran (THF) at 0–5°C, achieving 75–80% yield.

Stage 3: Hydrochloride Salt Formation

The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt with 85–90% purity.

Table 2: Method 2 Reaction Conditions and Yields

StageReagentsConditionsYield (%)
1Itaconic acid, benzylamineToluene, Dean-Stark, 5h88–92
2LiAlH₄, THF0–5°C, 2h75–80
3HCl gas, etherRT, 1h85–90

Reaction Optimization and Critical Parameters

Solvent Selection

  • Methanol/Water Mixtures : Optimal for esterification (Stage 2, Method 1), ensuring solubility of intermediates while minimizing side reactions.

  • Tetrahydrofuran (THF) : Preferred for LiAlH₄ reductions (Method 2) due to its ability to stabilize reactive intermediates.

Temperature Control

  • Reduction Steps : Maintaining temperatures below 25°C during NaBH₄ reductions (Method 1) prevents over-reduction and byproduct formation.

  • Azide Formation : Elevated temperatures (60°C) in DMF accelerate SN2 substitution but require strict moisture exclusion.

Stoichiometric Ratios

  • LiAlH₄ Usage : A 1:1.2 molar ratio of intermediate to LiAlH₄ (Method 2) ensures complete reduction without excess reagent waste.

  • HCl Quenching : Precise stoichiometry during salt formation (1:1 amine:HCl) prevents residual free base contamination.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.5) and methanol (70:30 v/v) resolves the compound at 207 nm. Retention times correlate with purity (>95%).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Signals at δ 3.45–3.60 ppm (pyrrolidinone ring protons) and δ 7.20–7.40 ppm (benzyl aromatic protons) confirm substitution patterns.

  • ¹³C NMR : A carbonyl resonance at δ 175–178 ppm verifies the lactam structure.

Mass Spectrometry

High-resolution MS (HRMS) matches the theoretical [M+H]⁺ ion at m/z 226.0873, confirming molecular formula C₁₁H₁₅ClN₂O.

Comparative Analysis of Methods

Table 3: Method 1 vs. Method 2

ParameterMethod 1Method 2
Total Steps64
Hazardous ReagentsNaN₃None
Overall Yield (%)50–5572–78
Purity (%)>95>95
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a fundamental building block in synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

  • Proteomics Research : It is employed to study protein interactions and functions, aiding in understanding cellular mechanisms. Its ability to act as both an inhibitor and activator of enzymes makes it valuable for investigating biochemical pathways.

Medicine

  • Drug Development : The compound is investigated as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific diseases.
  • Therapeutic Potential : Research indicates potential applications in treating conditions such as cancer, where it may inhibit specific protein kinases involved in signaling pathways associated with tumor growth.

Industry

  • Specialty Chemicals Production : It is utilized in producing various specialty chemicals and materials, expanding its industrial relevance.

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that it effectively inhibits certain kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.
  • Antioxidant Properties : Investigations revealed its capability to scavenge reactive oxygen species (ROS), indicating potential roles in neuroprotection and anti-inflammatory applications.

Study on Enzyme Inhibition

A study examined the compound's ability to inhibit specific protein kinases. Results indicated effective inhibition of kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in oncology .

Antioxidant Activity Investigation

Another investigation focused on its antioxidant capabilities. The compound demonstrated effective scavenging of reactive oxygen species (ROS), indicating its potential role in neuroprotection and anti-inflammatory treatments .

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride
  • CAS No.: 478832-05-2
  • Molecular Formula : C₁₁H₁₅ClN₂O
  • Molecular Weight : 226.70 g/mol
  • Storage : Requires inert atmosphere and room temperature .

Physicochemical Properties :

  • Melting Point: Not explicitly reported, but related compounds (e.g., 1-Aminopyrrolidin-2-one hydrochloride) exhibit melting points around 227°C .
  • Hazard Profile : Classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

The following table highlights key differences between this compound and its analogs:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Hazard Statements Price (1g)
4-Amino-1-benzylpyrrolidin-2-one HCl 478832-05-2 C₁₁H₁₅ClN₂O Benzyl, amino 226.70 H302, H315, H319, H335 $163–$218
4-Amino-5-(4-fluorophenyl)-1-methyl-2-pyrrolidinone HCl 2155840-24-5 C₁₂H₁₄ClFN₂O 4-Fluorophenyl, methyl 268.71 Not reported Not available
1-Aminopyrrolidin-2-one HCl 20386-22-5 C₄H₈ClN₂O None (simplest analog) 136.58 Not classified ~$32
4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl 924866-05-7 C₁₁H₁₃ClN₂O₂ 2-Methoxyphenyl 240.69 H315, H319 Not available

Key Observations :

  • Hazard Profile: The target compound exhibits broader toxicity (H335) compared to 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl, which lacks respiratory warnings .
  • Cost Factors: The target compound is significantly costlier ($163–$218/g) than simpler analogs like 1-Aminopyrrolidin-2-one HCl ($32/g), likely due to synthetic complexity and benzyl group introduction .

Stereochemical and Isotactic Considerations

  • Stereochemistry: The fluorophenyl analog (CAS 2155840-24-5) exists as a racemic mixture (rac-(4R,5S)), whereas the target compound’s stereochemical data are unspecified.
  • Isotactic Purity: notes suppliers like Matrix Scientific offer the target compound at >95% purity, comparable to analogs such as 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl (100% purity) .

Commercial Availability and Supplier Landscape

  • Global Suppliers : Over 38 suppliers, including Chembon Pharmaceutical and Accela ChemBio, distribute the target compound, reflecting its industrial relevance. By contrast, fluorophenyl and methoxyphenyl analogs are less widely available .
  • Pricing Trends: CymitQuimica lists the target compound at €72/g, while benzimidazole derivatives (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride) are priced lower (~€25/g), indicating higher demand or synthesis costs for pyrrolidinone derivatives .

Biological Activity

Overview

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS No. 478832-05-2) is a synthetic compound with significant biological activity. Its molecular formula is C11H15ClN2OC_{11}H_{15}ClN_2O, and it has a molecular weight of approximately 226.70 g/mol. The compound features a pyrrolidin-2-one ring, substituted at the 4-position with an amino group and at the 1-position with a benzyl group, enhancing its solubility and reactivity in various biochemical applications.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It functions as both an inhibitor and activator of various enzymes, influencing multiple biochemical pathways. This dual role makes it valuable in medicinal chemistry and biological research, particularly in studying protein interactions and functions within proteomics.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications, including:

  • Drug Development : It serves as a precursor in synthesizing more complex pharmaceutical compounds.
  • Proteomics : Utilized in studies to investigate protein interactions and functions, aiding in understanding cellular mechanisms .

Study on Enzyme Inhibition

A study examined the compound's ability to inhibit specific protein kinases. The results indicated that this compound effectively inhibited certain kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent .

Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound. It was found to scavenge reactive oxygen species (ROS) effectively, indicating its potential role in neuroprotection and anti-inflammatory applications .

Chemical Reactions

The compound undergoes various chemical reactions, which enhance its utility in synthetic chemistry:

Reaction Type Description Common Reagents
Oxidation Forms N-oxidesHydrogen peroxide
Reduction Produces amine derivativesLithium aluminum hydride (LiAlH₄)
Substitution Nucleophilic substitution reactionsAlkyl halides

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Amino-1-methylpyrrolidin-2-one hydrochlorideMethyl group at the 1-positionLacks the benzyl group, affecting its properties
4-Amino-1-ethylpyrrolidin-2-one hydrochlorideEthyl group at the 1-positionAlters hydrophobicity compared to benzyl variant
4-Amino-1-phenylpyrrolidin-2-one hydrochloridePhenyl group at the 1-positionDifferent electronic properties due to phenyl ring

The presence of the benzyl group in this compound contributes to its distinctive chemical behavior and biological activity, making it particularly valuable for specific research applications .

Q & A

Q. What are the key synthetic routes for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves pyrrolidinone core functionalization. For hydrochloride salt formation, post-synthetic treatment with HCl (e.g., aqueous or methanolic HCl) under controlled pH is critical. Evidence from similar compounds suggests that filtration and drying under reduced pressure (e.g., 39 hours at room temperature) can yield crystalline products with >95% purity . Retrosynthetic tools like AI-driven platforms (e.g., Reaxys, Pistachio) can predict feasible routes by prioritizing precursors with high relevance scores (Template_relevance ≥0.01) . Key parameters include solvent selection (methanol/water mixtures), stoichiometric control of HCl, and temperature during salt precipitation.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.5) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides optimal sensitivity for quantification, with linearity confirmed in the range of 1–10 µg/mL .
  • Mass Spectrometry : Exact mass analysis (theoretical [M+H]⁺: 226.0873) using high-resolution MS (HRMS) resolves ambiguities in molecular ion identification .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm benzyl substitution and pyrrolidinone ring integrity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) when synthesizing this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or salt form variations. For NMR, compare experimental shifts with computational predictions (e.g., DFT-based tools) and validate against structurally similar compounds (e.g., 1-Aminopyrrolidin-2-one hydrochloride, CAS 20386-22-5, δH ~3.2 ppm for pyrrolidinone protons) . For MS, isotopic pattern analysis (e.g., Cl⁻ adducts) and collision-induced dissociation (CID) can differentiate degradation products. Cross-validate with X-ray crystallography if crystalline solids are obtained, as shown for related hydrochloride salts in monoclinic space groups (e.g., P21/c) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor degradation kinetics via HPLC. Hydrochloride salts are typically stable below pH 5 but may hydrolyze at alkaline conditions.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store samples at -20°C in airtight, light-protected containers to prevent deliquescence and photodegradation, as recommended for similar amine hydrochlorides .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with pyrrolidinone-binding pockets (e.g., kinases, proteases). Molecular docking using software like AutoDock Vina can predict binding affinity.
  • Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer) or colorimetric methods (e.g., NADH-coupled assays) to measure IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and validate results with orthogonal techniques like surface plasmon resonance (SPR) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data for hydrochloride salts of structurally related compounds?

  • Methodological Answer : Polymorph characterization via X-ray diffraction (XRD) and Raman spectroscopy is critical. For example, monoclinic space groups (e.g., P21/c) are common for hydrochloride salts, but lattice parameters may vary with counterion interactions. Compare unit cell dimensions (e.g., a=12.23 Å, b=7.89 Å, c=15.42 Å for similar compounds) and hydrogen-bonding networks to resolve discrepancies .

Method Development and Validation

Q. What validation protocols ensure reproducibility in quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Test 5–7 concentrations (e.g., 0.1–20 µg/mL) with R² ≥0.998.
  • Accuracy/Precision : Spike recovery experiments (low/medium/high concentrations) with ≤2% RSD .
  • Robustness : Vary HPLC parameters (e.g., ±5% organic phase, ±0.2 pH) to assess retention time stability.

Tables for Key Data

Property Value Method/Source
Molecular Weight226.0873 g/molHRMS
HPLC Retention Time~6.2 min (C18, 70:30 buffer:MeOH)Adapted from
Stability (Storage)-20°C, protected from lightSimilar to deuterated analogs
Space Group (Crystallography)P21/c (monoclinic)Related hydrochloride salts

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